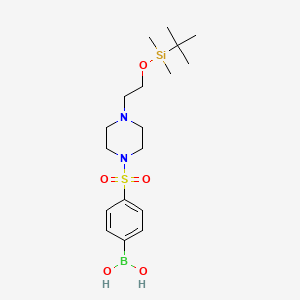

(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid

Descripción general

Descripción

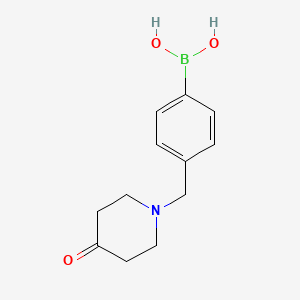

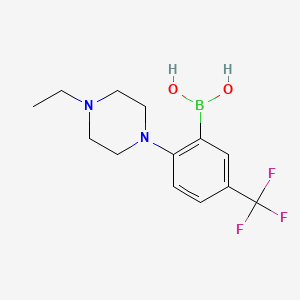

“(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C18H33BN2O5SSi and a molecular weight of 428.43 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group and a piperazine ring. The piperazine ring is further substituted with a tert-butyldimethylsilyl ether group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 428.43 . The boiling point and other properties are not specified in the available resources .Aplicaciones Científicas De Investigación

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have shown significant utility in the stereoselective synthesis of amines and their derivatives, including N-heterocycles via sulfinimines. These methodologies offer access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of natural products and therapeutically relevant compounds (Philip et al., 2020).

Advances in Carbonic Anhydrase Inhibitors

Research on carbonic anhydrase inhibitors (CAIs) has benefited from structure-based drug design, identifying a myriad of CAI classes and inhibition mechanisms. Boronic acids, among other classes, have contributed to the development of anti-tumor sulfonamides, highlighting the importance of detailed structural characterization for advancing therapeutic applications (Supuran, 2017).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution has emerged as an important area in asymmetric organic synthesis, with chiral catalysts facilitating high enantioselectivity and yield. This review underscores the significance of chiral catalysts in the resolution of racemic compounds, including those involving sulfonyl and boronic acid functionalities (Pellissier, 2011).

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives play a crucial role in the design of drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements with varied pharmacological activities, suggesting potential pathways for rational design and modification of compounds incorporating piperazine structures (Rathi et al., 2016).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Given its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions . More research is needed to elucidate the precise mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Its potential to affect multiple targets suggests it could influence a variety of biochemical pathways

Pharmacokinetics

Its solubility, stability, and permeability could influence its bioavailability . Further pharmacokinetic studies are needed to understand how these properties impact the compound’s efficacy and safety.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to interact with multiple targets, it could have diverse effects at the molecular and cellular levels

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . More research is needed to understand how these factors affect the compound’s behavior in biological systems.

Propiedades

IUPAC Name |

[4-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33BN2O5SSi/c1-18(2,3)28(4,5)26-15-14-20-10-12-21(13-11-20)27(24,25)17-8-6-16(7-9-17)19(22)23/h6-9,22-23H,10-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJVMEBDHPWSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33BN2O5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)

![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)

![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)